3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal
Description
Properties
CAS No. |
119197-25-0 |
|---|---|
Molecular Formula |
C10H6ClF3O |
Molecular Weight |
234.60 g/mol |
IUPAC Name |
(Z)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal |
InChI |
InChI=1S/C10H6ClF3O/c11-9(10(12,13)14)8(6-15)7-4-2-1-3-5-7/h1-6H/b9-8+ |
InChI Key |
FFGRIAPCGIYWJS-CMDGGOBGSA-N |
SMILES |
C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/Cl)/C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-4,4,4-trifluoro-2-phenyl-butan-2-one with a suitable aldehyde in the presence of a base. The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H6ClF3O
- Molecular Weight : 234.602 g/mol
- CAS Number : 119197-25-0
The compound features a chloro group and trifluoromethyl groups that enhance its lipophilicity and reactivity, making it suitable for various scientific applications.
Chemistry
3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal serves as a building block in organic synthesis. Its ability to undergo various reactions allows chemists to create more complex molecules. The compound can be utilized in:
- Synthesis of Specialty Chemicals : Used as an intermediate for developing novel compounds with specific properties.
- Reactivity Studies : Investigated for its electrophilic nature due to the presence of the carbonyl group.
Biology
In biological research, this compound is employed to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a biochemical probe:
- Enzyme Inhibition Studies : The compound's ability to form covalent bonds with nucleophilic sites on proteins can inhibit enzyme activity.
Medicine
Research into the medicinal properties of this compound has revealed potential therapeutic applications:
-
Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Enterococcus faecalis 64 µg/mL - Anticancer Potential : Investigations suggest that derivatives can induce apoptosis in cancer cells.
Industry
The compound is utilized in the production of specialty chemicals and materials due to its unique properties:
- Chemical Manufacturing : Employed in the synthesis of agrochemicals and pharmaceuticals.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of fluorinated compounds highlighted that derivatives similar to this compound exhibited notable activity against Staphylococcus aureus. Standard disk diffusion methods were used to assess MIC values against different bacterial strains.
Case Study 2: Anticancer Activity Assessment
Experiments conducted on M-HeLa cells demonstrated that certain derivatives of the compound were significantly more effective than traditional chemotherapeutics like Doxorubicin in inducing cell death through apoptosis pathways. Flow cytometry was employed to measure cell viability post-treatment.
Mechanism of Action
The mechanism of action of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Key Observations:
- Functional Group Influence: The target compound’s enal group enhances electrophilicity, enabling conjugate addition reactions, whereas the carboxylic acid in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid confers solubility and ionic character, favoring pharmaceutical applications .
- Aromatic vs. Aliphatic Systems: Compared to 3-chloro-4"-phenylbenzophenone (a ketone with extended aromaticity), the target compound’s aldehyde group and shorter conjugation result in lower thermal stability (melting point data unavailable for direct comparison) .
- Synthetic Flexibility: Ethyl 3-chloro-4,4,4-trifluoro-2-formylbut-2-enoate shares the trifluoro and chloro substituents but incorporates an ester group, enabling diverse derivatization pathways (e.g., hydroxymethylation via NaBH₄) .
Biological Activity
3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound has the molecular formula CHClFO, characterized by a chloro group and three fluorine atoms attached to a phenyl group. This configuration enhances its lipophilicity and reactivity, allowing it to interact effectively with biological systems .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme activity or protein function, which is crucial for its potential therapeutic effects . The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, thereby increasing its bioavailability .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential use against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of specific pathogens, suggesting its utility as a biochemical probe in antimicrobial research .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The presence of the trifluoromethyl group is believed to play a role in enhancing its cytotoxic effects .
Study on Enzyme Interactions
In a study examining the interactions between this compound and various enzymes, researchers found that the compound could inhibit specific enzyme activities critical for metabolic pathways. This inhibition was linked to the formation of covalent adducts with enzyme active sites .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Enzyme A | Competitive | 25 |
| Enzyme B | Non-competitive | 15 |
| Enzyme C | Mixed | 30 |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In inhalation studies on rodents, various doses were administered to observe potential adverse effects. The results indicated some level of toxicity at high concentrations but also suggested that lower doses could be safe for therapeutic applications .
Applications in Research and Industry
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : It is utilized as a scaffold for developing new drugs targeting bacterial infections and cancer.
- Biochemical Probes : Its reactivity makes it suitable for studying enzyme mechanisms and metabolic pathways.
- Industrial Applications : The compound is also explored in the synthesis of specialty chemicals due to its unique functional groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal with high purity?
- Methodological Answer : A plausible route involves Claisen-Schmidt condensation between 4,4,4-trifluoroacetophenone and chloroacetaldehyde derivatives under basic conditions. Catalytic systems like NaOH/EtOH or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the α,β-unsaturated aldehyde. Purity validation requires GC analysis (>95% by area) .
Q. How can single-crystal X-ray diffraction confirm the molecular structure of this compound?
- Methodological Answer : Crystallize the compound via slow evaporation in a solvent system (e.g., dichloromethane/hexane). Collect diffraction data using a synchrotron or lab-based diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement software (e.g., SHELXL) resolves bond lengths, angles, and torsional parameters. For example, the twisted conformation between phenyl and trifluoromethyl groups can be quantified (e.g., dihedral angle ~66°, similar to analogous structures) .
Q. What analytical techniques are recommended for assessing purity and stability under various storage conditions?
- Methodological Answer :
- Purity : Use GC-MS with a DB-5 column (30 m × 0.25 mm) and helium carrier gas. Compare retention times with authentic standards.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor degradation products via HPLC (C18 column, acetonitrile/water mobile phase). NMR (¹H/¹⁹F) tracks structural integrity, focusing on aldehyde proton (δ ~9.8 ppm) and CF₃ group (¹⁹F δ ~-60 ppm) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the α,β-unsaturated aldehyde moiety?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The electron-withdrawing CF₃ group polarizes the α,β-unsaturated system, increasing electrophilicity at the β-carbon. Experimental validation: Measure reaction rates with nucleophiles (e.g., amines) via stopped-flow spectroscopy. Compare Hammett substituent constants (σₚ for CF₃ = 0.54) to correlate electronic effects .
Q. What strategies resolve contradictions in kinetic data during nucleophilic addition studies?
- Methodological Answer :
- Control experiments : Exclude solvent effects by testing in aprotic (DMSO) vs. protic (MeOH) media.
- Isotopic labeling : Use ¹⁸O-labeled aldehyde to track intermediate hydration.
- Statistical analysis : Apply multivariate regression to decouple steric (Charton parameters) and electronic (Hammett) contributions. For example, contradictory rate data in polar solvents may arise from competing mechanisms (e.g., conjugate addition vs. hydration) .
Q. How can computational modeling predict regioselectivity in Diels-Alder reactions using this compound as a dienophile?
- Methodological Answer : Simulate transition states using Gaussian 16 (M06-2X/def2-TZVP). Calculate activation barriers for endo vs. exo pathways. The CF₃ group’s steric bulk favors endo selectivity, while the chloro substituent directs electron-deficient dienophiles to the β-position. Validate with experimental LC-MS/MS analysis of cycloadduct ratios under thermal vs. Lewis acid-catalyzed conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
